An In-depth Technical Guide to the Physicochemical Characteristics of 4-(1-Amino-2,2,2-trifluoroethyl)phenol
An In-depth Technical Guide to the Physicochemical Characteristics of 4-(1-Amino-2,2,2-trifluoroethyl)phenol
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-(1-Amino-2,2,2-trifluoroethyl)phenol. This chiral α-trifluoromethylated amine is a valuable building block in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data and practical insights to facilitate the use of this compound in research and development. All protocols and claims are supported by authoritative references.
Introduction and Chemical Identity
4-(1-Amino-2,2,2-trifluoroethyl)phenol is a substituted aromatic amine characterized by a phenol group and a chiral center at the carbon bearing the trifluoromethyl and amino groups. The presence of the trifluoromethyl group is of particular significance in medicinal chemistry, as it can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.
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IUPAC Name: 4-(1-Amino-2,2,2-trifluoroethyl)phenol
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CAS Number: 1187928-59-1 ((R)-enantiomer, free base)[1]
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Molecular Formula: C₈H₈F₃NO
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Molecular Weight: 191.15 g/mol
Below is a diagram illustrating the molecular structure of 4-(1-Amino-2,2,2-trifluoroethyl)phenol.
Caption: Proposed synthetic workflow for 4-(1-Amino-2,2,2-trifluoroethyl)phenol.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established methods for imine formation and trifluoromethylation. [5][6] Step 1: Imine Formation
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To a solution of 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as toluene or methanol, add a source of ammonia, for example, ammonium acetate (1.5 - 2.0 eq).
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Add a dehydrating agent, such as molecular sieves or use a Dean-Stark apparatus to remove water azeotropically.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, cool the reaction mixture and filter to remove any solids.
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Remove the solvent under reduced pressure to yield the crude imine intermediate, which can be used in the next step without further purification.
Step 2: Nucleophilic Trifluoromethylation
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Dissolve the crude imine intermediate in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to a low temperature, typically -78 °C.
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Add a trifluoromethylating agent, such as trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) (1.2 - 1.5 eq). [7]4. Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to initiate the reaction.
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Allow the reaction to stir at low temperature and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
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The crude trifluoromethylated adduct can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of 4-(1-Amino-2,2,2-trifluoroethyl)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
Expected ¹H NMR Spectral Data (in CDCl₃, δ in ppm):
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Aromatic Protons: Two doublets in the range of 6.8 - 7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.
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Methine Proton (CH-NH₂): A quartet around 4.0 - 4.5 ppm, coupled to the three fluorine atoms of the CF₃ group.
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Amine Protons (NH₂): A broad singlet between 1.5 - 3.0 ppm, which is exchangeable with D₂O.
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Phenolic Proton (OH): A broad singlet, typically between 5.0 - 8.0 ppm, which is also exchangeable with D₂O.
Expected ¹³C NMR Spectral Data (in CDCl₃, δ in ppm):
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Aromatic Carbons: Signals in the range of 115 - 160 ppm. The carbon attached to the hydroxyl group will be the most downfield.
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Methine Carbon (C-NH₂): A quartet around 60 - 70 ppm due to coupling with the three fluorine atoms.
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Trifluoromethyl Carbon (CF₃): A quartet around 125 ppm with a large one-bond C-F coupling constant.
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorption Bands (cm⁻¹):
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O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.
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N-H Stretch (Amine): Two sharp bands for a primary amine in the region of 3300-3500 cm⁻¹.
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C-F Stretch: Strong absorptions in the range of 1000-1350 cm⁻¹, characteristic of the trifluoromethyl group.
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C-N Stretch: A medium absorption around 1250-1350 cm⁻¹.
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Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
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Molecular Ion (M⁺): A peak at m/z = 191.
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Alpha-Cleavage: The most common fragmentation pathway for amines is alpha-cleavage. [8]Loss of the trifluoromethyl radical (•CF₃) would lead to a fragment at m/z = 122. Alternatively, cleavage of the bond between the chiral carbon and the phenyl ring could occur.
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Loss of Ammonia: A peak corresponding to [M-17]⁺.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
As 4-(1-Amino-2,2,2-trifluoroethyl)phenol is a chiral molecule, HPLC with a chiral stationary phase (CSP) is essential for separating the enantiomers and determining the enantiomeric excess (ee).
Representative Chiral HPLC Protocol:
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Column: A polysaccharide-based chiral stationary phase, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® or Chiralcel® series).
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Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The exact ratio will need to be optimized for baseline separation.
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Flow Rate: Typically 0.5 - 1.0 mL/min.
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Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 220 nm or 254 nm.
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Temperature: Ambient or controlled column temperature (e.g., 25 °C).
Caption: A standard workflow for chiral HPLC analysis.
Safety and Handling
Detailed toxicological data for 4-(1-Amino-2,2,2-trifluoroethyl)phenol is not available. However, based on its functional groups, appropriate safety precautions should be taken. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation, ingestion, and skin contact.
Applications in Research and Development
The unique properties of 4-(1-Amino-2,2,2-trifluoroethyl)phenol make it a valuable building block in several areas of research and development:
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Medicinal Chemistry: As a scaffold for the synthesis of novel drug candidates. The trifluoromethyl group can enhance metabolic stability and receptor binding affinity.
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Agrochemicals: For the development of new pesticides and herbicides.
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Materials Science: As a monomer or precursor for the synthesis of fluorinated polymers with unique properties.
Conclusion
4-(1-Amino-2,2,2-trifluoroethyl)phenol is a chiral molecule of significant interest in the field of medicinal chemistry and beyond. This technical guide has provided a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic route, and key analytical characterization techniques. The information presented herein is intended to serve as a valuable resource for scientists and researchers, facilitating the effective utilization of this compound in their research endeavors.
References
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SYNTHESIS OF TRIFLUOROMETHYL-IMINES BY SOLID ACID/SUPERACID CATALYZED MICROWAVE ASSISTED APPROACH. (n.d.). PMC. Retrieved January 3, 2026, from [Link]
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Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. (n.d.). ACS Publications. Retrieved January 3, 2026, from [Link]
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4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride (1 x 250 mg). (n.d.). Reagentia. Retrieved January 3, 2026, from [Link]
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Synthesis of α-trifluoromethyl amines. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
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Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (n.d.). PMC. Retrieved January 3, 2026, from [Link]
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4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride. (n.d.). Angene. Retrieved January 3, 2026, from [Link]
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Amine Fragmentation. (2022, July 3). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]
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